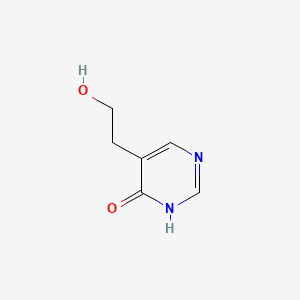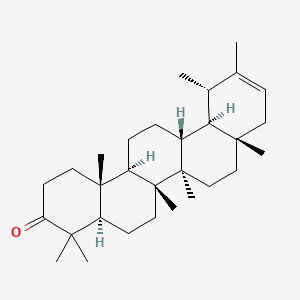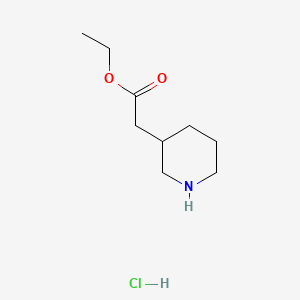![molecular formula C20H31NO2 B579277 (1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol CAS No. 16585-08-3](/img/structure/B579277.png)
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . It is part of a class of compounds known as Galbulimima (GB) alkaloids, which are classified by the connectivity between piperidine and decalin domains . Different connectivity and substitution patterns confer diverse and profound biological effects in mammals .
Synthesis Analysis
The synthesis of Himgaline has been achieved through cross-coupling high fraction aromatic building blocks (high Fsp2) followed by complete, stereoselective reduction to high fraction sp3 products (high Fsp3) . This approach has reduced the synthetic burden of Himgaline to nearly one-third of the prior best (7 to 9 versus 19 to 31 steps) .
Molecular Structure Analysis
The molecular structure of Himgaline is complex, with elaborate bond networks and dense stereochemistry . Previous syntheses have relied on iterative, stepwise installation of multiple methine stereocenters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Himgaline include cross-coupling and complete reduction . The cross-coupling involves high fraction aromatic building blocks, followed by a complete, stereoselective reduction to high fraction sp3 products .
Scientific Research Applications
Structure Elucidation : The structure of Himgaline was first proposed in 1967 based on chemical and spectroscopic characterization, confirmed through partial syntheses of Himgaline derivatives (Mander, Prager, Rasmussen, & Ritchie, 1967).
Total Synthesis : The first total synthesis of (-)-Himgaline was achieved in 2006, highlighting a significant advancement in synthetic chemistry. This process involved a decarboxylative aza-Michael reaction and sodium triacetoxyborohydride reduction (Shah, Chackalamannil, Ganguly, Chelliah, Kolotuchin, Buevich, & McPhail, 2006).
Stereoselective Synthesis : A study in 2007 described the stereoselective synthesis of (+)-Himgaline, emphasizing the importance of diastereoselective bond constructions in organic chemistry (Evans & Adams, 2007).
X-Ray Crystallography : In 2006, the X-ray crystal structures of several Galbulimima alkaloids, including Himgaline, were determined. This allowed the establishment of their absolute configurations (Willis, O’Connor, Taylor, & Mander, 2006).
Concise Syntheses Approaches : A 2022 study introduced a more efficient synthetic route for Himgaline and related alkaloids, reducing the synthetic burden significantly (Landwehr, Baker, Oguma, Burdge, Kawajiri, & Shenvi, 2022).
Insights into Synthesis and Reactivity : Research in 2012 provided a full account of the total synthesis of the Galbulimima alkaloids, including Himgaline, offering new insights into intramolecular cyclizations, crucial for complex organic synthesis (Evans, Adams, & Kwan, 2012).
Future Directions
Mechanism of Action
Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . Its complex structure and profound biological effects have attracted substantial interest from the scientific community . This article provides a comprehensive review of the mechanism of action of Himgaline, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of Himgaline are yet to be fully defined. It is known that other alkaloids from the same family, such as himbacine, antagonize muscarinic receptors m1 to m5 . These receptors are rhodopsin-like G protein-coupled receptors, subfamily A18 .
Mode of Action
The exact mode of action of Himgaline is still under investigation. Given its structural similarity to himbacine, it is plausible that Himgaline might interact with its targets in a similar manner. It is suggested that himgaline, like other class iii alkaloids, exhibits antispasmodic properties .
Pharmacokinetics
The synthetic burden of Himgaline has been decreased to nearly one-third of the prior best by cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction . This advancement should facilitate further studies on the pharmacokinetics of Himgaline.
Result of Action
It is known that class iii alkaloids such as himgaline exhibit antispasmodic properties
Action Environment
It is known that environmental factors can significantly impact the health outcomes and overall wellbeing of individuals and communities . These factors include physical environment (housing quality, air quality, water quality, noise pollution, green spaces), social environment (community support, social inequality, educational opportunities, crime and safety), economic environment (employment status, poverty, access to services), cultural environment (cultural beliefs and practices, language barriers, discrimination), and technological environment (healthcare technology)
Biochemical Analysis
Biochemical Properties
Himgaline interacts with various biomolecules in biochemical reactions. It has been found to antagonize muscarinic receptors M1 to M5, which are rhodopsin-like G protein-coupled receptors . This interaction suggests that Himgaline may play a role in modulating neurotransmission in the nervous system.
Cellular Effects
The effects of Himgaline on cells are largely unexplored due to the complexity of its structure and the difficulty in synthesizing it . It is known that Himgaline has profound biological effects in mammals
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Himgaline at different dosages in animal models have not been extensively studied. It is known that different classes of GB alkaloids, to which Himgaline belongs, can cause diverse physiological effects in mammals
Metabolic Pathways
The metabolic pathways involving Himgaline are not well-characterized. Given its interaction with muscarinic receptors , it is likely that Himgaline is involved in neurotransmitter metabolism
Properties
IUPAC Name |
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12-,13+,14+,15+,16+,17+,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXKKZYQAPZDW-TZKYPUSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@@]2(C[C@@H](C3)[C@@H]4[C@H]6CCCC[C@@H]6[C@H](C5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Himgaline?
A1: Himgaline is a naturally occurring alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana. [, ]
Q2: What is the chemical structure of Himgaline?
A2: Himgaline possesses a complex hexacyclic structure, characterized by a trans-decalin system and several stereocenters. The absolute stereochemistry of Himgaline, along with other Galbulimima alkaloids, was established through X-ray crystallography. [, ]
Q3: What is the relationship between Himgaline and GB13?
A4: Himgaline and GB13 are structurally related Galbulimima alkaloids. GB13 can be converted into Himgaline through a two-step process involving cyclization and reduction. [, , ] The stereochemistry of (-)-GB13 was revised to 2S based on synthetic studies. []
Q4: What are the key reactions involved in the total synthesis of Himgaline?
A4: Several important reactions are employed in Himgaline synthesis, including:
- Decarboxylative aza-Michael reaction: This reaction is crucial for constructing the core structure of GB13, a precursor to Himgaline. []
- Intramolecular Diels-Alder reaction: This reaction efficiently forms the trans-decalin AB-ring system found in Himgaline. [, , ]
- Intramolecular Michael addition: This reaction assists in building the complex ring system of Himgaline. [, ]
- Intramolecular enamine aldol addition: This reaction is essential for introducing stereocenters in the Himgaline structure. [, ]
- Nickel-catalyzed photoredox cross-coupling: This reaction facilitates the coupling of high fraction aromatic building blocks, streamlining the synthesis. []
- Stereoselective reduction: This step transforms the assembled flat aromatic structures into the final, stereochemically complex Himgaline molecule. []
Q5: What is known about the biosynthesis of Himgaline?
A6: While the complete biosynthetic pathway of Himgaline is not fully elucidated, it is proposed to share similarities with the biosynthesis of other Galbulimima alkaloids. This likely involves a series of enzymatic transformations starting from simple precursors. [, ]
Q6: Has the biological activity of Himgaline been investigated?
A7: While Himgaline is a known constituent of Galbulimima belgraveana bark extracts, its specific biological activity remains largely unexplored. Research has primarily focused on its structural elucidation and chemical synthesis. [, , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)

![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)


![(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)

![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)



